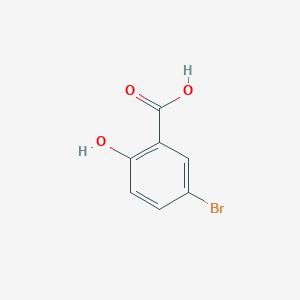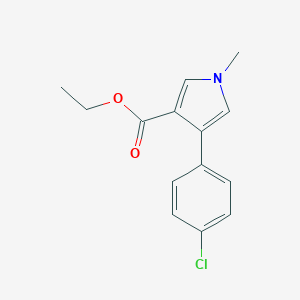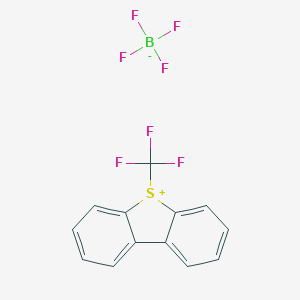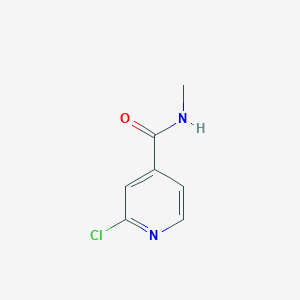
2-chloro-N-methylisonicotinamide
Overview
Description
2-Chloro-N-methylisonicotinamide is a chemical compound with the molecular formula C7H7ClN2O and a molecular weight of 170.60 g/mol . It is a halogenated heterocyclic compound, specifically a derivative of isonicotinamide, where a chlorine atom is substituted at the second position of the pyridine ring, and a methyl group is attached to the nitrogen atom of the amide group .
Mechanism of Action
2-Chloro-N-methylisonicotinamide, also known as N-Methyl 2-chloroisonicotinamide, is a chemical compound with the empirical formula C7H7ClN2O . Despite extensive searches, specific information about the mechanism of action, biochemical pathways, pharmacokinetics, and effects of this compound is not readily available in the public domain. This article will provide a general overview of these topics based on the typical properties of similar compounds.
Mode of Action
The mode of action refers to how the compound interacts with its target to exert its effects. This could involve binding to a receptor, inhibiting an enzyme, or modulating a signaling pathway. Without specific information on the targets of this compound, it’s challenging to describe its precise mode of action .
Biochemical Pathways
Biochemical pathways are a series of chemical reactions occurring within a cell, often catalyzed by enzymes. These pathways are crucial for various biological processes, including metabolism, signal transduction, and cell regulation. The specific biochemical pathways affected by this compound are currently unknown .
Result of Action
The result of action refers to the molecular and cellular effects of the compound’s interaction with its target. This could involve changes in cell function, gene expression, or signal transduction. Without specific information on the targets and mode of action of this compound, it’s challenging to describe its precise effects .
Action Environment
The action environment involves the influence of various environmental factors on the compound’s action, efficacy, and stability. This could include factors such as pH, temperature, presence of other compounds, and specific conditions within the body. The influence of environmental factors on the action of this compound is currently unknown .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-chloro-N-methylisonicotinamide typically involves the chlorination of isonicotinamide. One common method includes the reaction of isonicotinamide with thionyl chloride (SOCl2) under controlled temperature conditions to introduce the chlorine atom at the desired position . The reaction is usually carried out in an organic solvent such as dichloromethane, and the temperature is carefully maintained to ensure the selective chlorination of the pyridine ring.
Industrial Production Methods: In an industrial setting, the production of this compound may involve a multi-step process starting from readily available raw materials such as isonicotinic acid. The acid is first converted to its corresponding amide, followed by chlorination using thionyl chloride or other chlorinating agents. The process is optimized for high yield and purity, with careful control of reaction parameters to minimize by-products and waste .
Chemical Reactions Analysis
Types of Reactions: 2-Chloro-N-methylisonicotinamide undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Oxidation and Reduction: The compound can participate in oxidation-reduction reactions, although specific conditions and reagents depend on the desired transformation.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide (NaOMe) or potassium thiolate (KSR) in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are effective.
Major Products:
Nucleophilic Substitution: Substituted isonicotinamides with various functional groups.
Oxidation: Oxidized derivatives such as carboxylic acids or ketones.
Reduction: Reduced derivatives such as primary or secondary amines.
Scientific Research Applications
2-Chloro-N-methylisonicotinamide has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds and pharmaceuticals.
Biology: The compound is used in studies involving enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Medicine: Research into its potential therapeutic effects, including antimicrobial and anticancer activities, is ongoing.
Industry: It is utilized in the development of agrochemicals and specialty chemicals.
Comparison with Similar Compounds
- 2-Chloro-N,N-dimethylnicotinamide
- 2-Chloro-N,N-diethylnicotinamide
- 2-Chloro-N-methylacetamide
- 2-Chloro-1-methylpyridinium iodide
Comparison: 2-Chloro-N-methylisonicotinamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to its analogs, it may exhibit different reactivity and binding affinities, making it suitable for specific applications in research and industry .
Properties
IUPAC Name |
2-chloro-N-methylpyridine-4-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7ClN2O/c1-9-7(11)5-2-3-10-6(8)4-5/h2-4H,1H3,(H,9,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZCPKEZVYGEGEN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=CC(=NC=C1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50568468 | |
| Record name | 2-Chloro-N-methylpyridine-4-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50568468 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
131418-11-6 | |
| Record name | 2-Chloro-N-methylpyridine-4-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50568468 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does 2-chloro-N-methylisonicotinamide (NCI) exert its anti-blast activity without directly targeting the Pyricularia oryzae fungus?
A1: Unlike conventional fungicides, NCI doesn't exhibit direct antifungal activity. Instead, it triggers the rice plant's own defense mechanisms to combat Pyricularia oryzae infection []. This is evidenced by several key findings:
- No Direct Fungicidal Effect: NCI doesn't inhibit spore germination, appressorial formation, penetration, mycelial growth, or melanization of P. oryzae in vitro, confirming its lack of direct fungicidal action [].
- Enhanced Defense Response in Planta: NCI treatment significantly inhibits P. oryzae mycelial growth specifically within treated rice sheaths, suggesting an induced resistance response [].
- Activation of Defense Enzymes: NCI application leads to increased activity of defense-related enzymes like lipoxygenase, phenylalanine ammonia-lyase, and peroxidase upon P. oryzae inoculation [].
- Enhanced Lignification: Treated plants exhibit increased cell wall lignification, a common defense mechanism against pathogen invasion [].
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

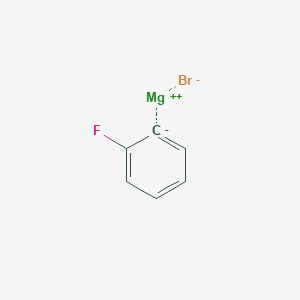

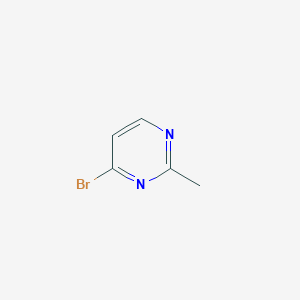


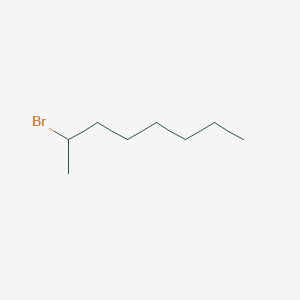
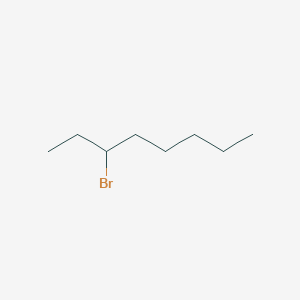
![2-[4-(4-Butylthiazol-2-yl)phenyl]propanoic acid](/img/structure/B146062.png)

